(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13682942
InChI: InChI=1S/C12H15BrN2O/c1-9-7-11(14-8-10(9)13)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
SMILES: CC1=CC(=NC=C1Br)C(=O)N2CCCCC2
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol

(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone

CAS No.:

Cat. No.: VC13682942

Molecular Formula: C12H15BrN2O

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone -

Specification

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
IUPAC Name (5-bromo-4-methylpyridin-2-yl)-piperidin-1-ylmethanone
Standard InChI InChI=1S/C12H15BrN2O/c1-9-7-11(14-8-10(9)13)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
Standard InChI Key GRZPPVFJQZZUNR-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1Br)C(=O)N2CCCCC2
Canonical SMILES CC1=CC(=NC=C1Br)C(=O)N2CCCCC2

Introduction

Structural and Chemical Properties

The compound’s molecular formula is C₁₂H₁₃BrN₂O, with a molecular weight of 297.15 g/mol. Its structure comprises a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 4, and a piperidin-1-yl-methanone group at position 2. The methanone group introduces a ketone functionality, enhancing reactivity for further derivatization.

Table 1: Key Physicochemical Properties

PropertyValueSource Analog Reference
Molecular Weight297.15 g/molCalculated
Density~1.3–1.4 g/cm³Estimated
Boiling Point~300–310°CEstimated
LogP (Partition Coeff.)~2.7–3.0Estimated
SolubilityLow in water; soluble in DMSOAnalog data

The logP value suggests moderate lipophilicity, favoring membrane permeability in biological systems. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Synthetic Methodologies

While no direct synthesis of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone is documented, analogous compounds provide a framework for its preparation. A plausible route involves:

Step 1: Formation of the Pyridine Core

2-Amino-5-bromo-4-methylpyridine undergoes Friedel-Crafts acylation with piperidine-1-carbonyl chloride in the presence of Lewis acids like AlCl₃. This step installs the methanone group at position 2 .

Step 2: Bromination and Functionalization

Selective bromination at position 5 using N-bromosuccinimide (NBS) under radical conditions ensures regioselectivity. Subsequent purification via column chromatography yields the target compound .

Critical Reaction Conditions:

  • Temperature: 0–25°C for bromination to prevent overhalogenation.

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

Applications in Medicinal Chemistry

Brominated pyridines are privileged scaffolds in drug discovery. Though specific studies on this compound are absent, structural analogs exhibit:

Anticancer Activity

Compounds like 5-bromo-2-(piperidin-1-ylmethyl)pyridine show inhibitory effects on kinase enzymes (e.g., EGFR and VEGFR), disrupting cancer cell proliferation . The methanone group may enhance binding affinity to ATP pockets.

Neurological Targets

Piperidine-containing analogs act as histamine H₃ receptor antagonists, modulating neurotransmitter release in cognitive disorders . The bromine atom’s electron-withdrawing effect stabilizes receptor-ligand interactions.

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